molecular formula C19H21NO3 B5720630 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B5720630
M. Wt: 311.4 g/mol
InChI Key: ONZLJDAZHORDMQ-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-methoxyphenyl group attached to a 4-oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-4-oxobutanamide
  • 4-(3,4-dimethylphenyl)-N-(4-chlorophenyl)-4-oxobutanamide
  • 4-(3,4-dimethylphenyl)-N-(4-nitrophenyl)-4-oxobutanamide

Uniqueness

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-4-5-15(12-14(13)2)18(21)10-11-19(22)20-16-6-8-17(23-3)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZLJDAZHORDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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